molecular formula H8O12P2Zn3 B7948801 Zinc phosphate tetrahydrate CAS No. 15491-18-6

Zinc phosphate tetrahydrate

Cat. No.: B7948801
CAS No.: 15491-18-6
M. Wt: 458.1 g/mol
InChI Key: SPDJAIKMJHJYAV-UHFFFAOYSA-H
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Description

Zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O), known as hopeite, is a crystalline hydrate with significant industrial and biomedical applications. It is synthesized via hydrothermal methods at temperatures ranging from 20°C to 90°C, forming polymorphs (α- and β-hopeite) distinguished by hydrogen-bonding patterns .

Properties

IUPAC Name

trizinc;diphosphate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDJAIKMJHJYAV-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8O12P2Zn3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226356
Record name Zinc phosphate tetrahydrate
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Molecular Weight

458.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7543-51-3, 15491-18-6
Record name Zinc phosphate tetrahydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopeite (Zn3(PO4)2.4H2O)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc phosphate tetrahydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, zinc salt (2:3), tetrahydrate
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Record name ZINC PHOSPHATE TETRAHYDRATE
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Preparation Methods

Stoichiometric Reaction of Zinc Oxide and Phosphoric Acid

The most widely adopted method involves reacting zinc oxide (ZnO) with orthophosphoric acid (H₃PO₄) in aqueous media. A molar ratio of 1.5:1 (ZnO:H₃PO₄) ensures complete neutralization, as excess phosphoric acid inhibits crystal growth and promotes amorphous phases. In a representative procedure, 100 kg of ZnO is suspended in 300 L of water, followed by gradual addition of 94.4 kg of 85% H₃PO₄ over two hours. The exothermic reaction raises the temperature from 20°C to 80°C, facilitating the formation of zinc phosphate tetrahydrate. Post-reaction, the slurry is circulated for 30 minutes to homogenize particle size, then centrifuged and dried at 85°C. This method yields particles with a narrow size distribution (94.9% between 0.05–8 μm).

Table 1: Particle Size Distribution of this compound via Aqueous Precipitation

Particle Size Range (μm)Percentage Composition
0.05–894.9%
8–124.0%
12–151.0%

Two-Stage Temperature-Controlled Synthesis

A modified approach separates nucleation and crystal growth stages. Initial reaction at 20°C ensures slow nucleation, followed by heating to 60–80°C to accelerate growth. This method reduces defects by preventing rapid precipitation, which often entraps impurities. The two-stage process also allows for mother liquor recycling, as unreacted ions remain in solution, improving economic viability.

Mechanochemical Synthesis Approaches

Solution-Phase Mechanical Kneading

Recent patents describe a solvent-free method combining ZnO and H₃PO₄ under high-shear mechanical kneading. A weight ratio of H₃PO₄:ZnO ≥ 1 ensures complete dissolution of zinc oxide, forming a gel-like intermediate (Zn₃(HPO₄)₃·3H₂O). Kneading at room temperature for 15–45 minutes promotes intimate mixing, bypassing the need for external heating. The resultant zinc hydrogen phosphate hydrate is subsequently dried at 50–60°C to yield phase-pure hopeite. This method eliminates grinding steps and reduces energy consumption by 40% compared to conventional routes.

Table 2: Key Parameters in Mechanochemical Synthesis

ParameterOptimal Range
H₃PO₄:ZnO Weight Ratio≥1
Kneading Time15–45 minutes
Drying Temperature50–60°C

High-Energy Ball Milling Techniques

Ball milling ZnO and ammonium phosphate precursors generates this compound through solid-state reactions. Milling at 300 RPM for 2 hours initiates mechanochemical activation, with impact forces breaking reactant bonds and facilitating diffusion. This method produces nanoparticles (<100 nm) but requires post-milling hydration to achieve the tetrahydrate structure.

Phase Transformation and Intermediate Products

Role of Zinc Hydrogen Phosphate Hydrates

Zinc hydrogen phosphate trihydrate (ZHPT, Zn₃(HPO₄)₃·3H₂O) is a metastable intermediate in hopeite synthesis. Under mechanical shear, ZHPT undergoes structural rearrangement via proton transfer between HPO₄²⁻ and Zn²+ ions, culminating in the tetrahydrate phase. Maintaining a pH of 3.5–4.0 during kneading suppresses competing phases like phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O).

Thermal Dehydration Pathways

Thermogravimetric analysis reveals three dehydration stages for this compound:

  • Stage 1 (300–400 K): Loss of two water molecules via surface reaction (Eₐ = 69.48 kJ·mol⁻¹).

  • Stage 2 (400–600 K): Nucleation-controlled loss of the third water molecule (Eₐ = 78.74 kJ·mol⁻¹).

  • Stage 3 (600–800 K): Final dehydration to anhydrous Zn₃(PO₄)₂, governed by diffusion (Eₐ = 141.5 kJ·mol⁻¹).

Table 3: Thermal Dehydration Kinetics of this compound

StageTemperature Range (K)Activation Energy (kJ·mol⁻¹)Mechanism
1300–40069.48Surface Reaction
2400–60078.74Nucleation & Growth
3600–800141.5Diffusion

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs recirculating reactors with in-line dispersing elements. A threaded pump operating at 6,000 RPM ensures rapid mixing, preventing localized pH gradients that cause inhomogeneous crystallization. Real-time monitoring of conductivity and turbidity adjusts reagent feed rates, maintaining stoichiometry within ±2% deviation.

Mother Liquor Recycling Strategies

Centrifugation separates hopeite crystals from the mother liquor, which contains residual Zn²+ and PO₄³⁻ ions. Returning this liquor to the reaction vessel reduces raw material consumption by 15–20%. However, prolonged recycling concentrates impurities like sulfate, necessitating periodic ion-exchange treatment.

Advanced Characterization Techniques

X-ray Diffraction Analysis

XRD patterns of hopeite show peaks at 2θ = 10.1° (200), 31.7° (1422), and 39.6° (080), distinguishing it from scholzite (CaZn₂(PO₄)₂·2H₂O) and phosphophyllite. Peak broadening at 8–12° indicates nanocrystalline domains, correlating with mechanochemical synthesis routes.

Thermogravimetric Behavior

DTG curves exhibit inflection points at 385 K and 725 K, corresponding to dehydration and phosphate decomposition, respectively . The absence of mass loss above 800 K confirms complete conversion to Zn₃(PO₄)₂.

Chemical Reactions Analysis

Thermal Decomposition

Dehydration occurs in three distinct stages between 300–800 K, as confirmed by TG-DTG and DSC analyses :

Stage Temperature Range (K)MechanismActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
1300–400Chemical reaction69.481.77×10⁶
2400–550Nucleation and growth78.745.86×10⁹
3550–800Nucleation and growth141.51.01×10¹²

The final product is anhydrous Zn₃(PO₄)₂. Kinetic compensative effects link activation energy (EE) to both decomposition fraction (α\alpha) and temperature (TT) .

Reactions with Acids and Bases

  • Phosphoric acid etching :
    Surface reactivity varies between α- and β-Zn₃(PO₄)₂·4H₂O polymorphs due to hydrogen bonding differences. Dilute H₃PO₃ selectively etches crystal facets, altering zeta potential from +25 mV to -30 mV .

  • Ammonia treatment :
    Exposure to NH₃ increases surface negative charge, facilitating colloidal stability. This property is critical for biomedical applications requiring controlled ion release .

Reversible Hydration/Dehydration

The tetrahydrate undergoes reversible water loss:

Zn3(PO4)24H2OZn3(PO4)2+4H2O\text{Zn}_3\text{(PO}_4\text{)}_2\cdot4\text{H}_2\text{O} \rightleftharpoons \text{Zn}_3\text{(PO}_4\text{)}_2 + 4\text{H}_2\text{O}

Hydration of anhydrous Zn₃(PO₄)₂ regenerates the tetrahydrate under ambient conditions, but crystallite size and morphology depend on humidity and temperature .

Interaction with Other Ions and Compounds

  • Hydroxyapatite transformation :
    Zn₃(PO₄)₂·4H₂O reacts with calcium ions in aqueous media to form biogenic hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), a process monitored in situ via SEM .

  • Composite formation :
    Incorporation into polypyrrole matrices enhances corrosion resistance in steel coatings by 60% compared to pure polymer films, attributed to Zn²⁺ release inhibiting oxidation.

Thermodynamic Parameters of Dehydration

Stage ΔH (kJ/mol)ΔG (kJ/mol)ΔS (J/mol·K)
164.258.918.1
275.8

Scientific Research Applications

Biomedical Applications

Zinc phosphate tetrahydrate has shown promise in biomedical applications due to its biocompatibility and bioactivity. It serves as a potential material for:

  • Bone Regeneration : Its structural similarity to hydroxyapatite makes it suitable for bone grafting materials. Studies indicate that zinc phosphate can enhance osteoconductivity and promote bone healing processes .
  • Drug Delivery Systems : The compound can be utilized as a carrier for drug delivery, particularly in cancer therapies. Its ability to encapsulate therapeutic agents while maintaining stability is under investigation .
  • Antimicrobial Properties : Due to the presence of zinc, this compound exhibits antimicrobial activity, making it beneficial in coatings for medical devices to prevent infections .

Industrial Applications

This compound is widely used in the industrial sector, particularly in coatings and paints:

  • Corrosion Resistance : It is employed as an anticorrosive pigment in protective coatings for metals. Its effectiveness in preventing rust formation has made it a preferred choice in marine and automotive industries .
  • Paints and Coatings : The compound is utilized in the formulation of water-based paints due to its excellent adhesion properties and stability under various environmental conditions. It helps improve the durability and longevity of coatings .
  • Cement Additive : Research indicates that zinc phosphate can enhance the properties of cement by improving its hydration and strength characteristics, making it useful in construction materials .

Environmental Applications

This compound also finds applications in environmental remediation:

  • Heavy Metal Removal : Studies have shown that zinc phosphate can be effective in the biosorption of heavy metals from wastewater, acting as a medium for the removal of contaminants like lead and chromium .
  • Soil Amendment : Its application as a soil amendment can enhance nutrient availability and improve plant growth, particularly in zinc-deficient soils .
  • Bone Regeneration Study :
    • A study investigated the use of this compound as a scaffold for bone tissue engineering. Results indicated significant improvement in cell adhesion and proliferation compared to traditional materials .
  • Corrosion Resistance Testing :
    • In a comparative analysis of various anticorrosive pigments, this compound demonstrated superior performance against corrosion when applied to steel substrates exposed to saline environments .
  • Heavy Metal Biosorption :
    • A research project assessed the efficacy of this compound in removing lead from contaminated water sources. The findings revealed a significant reduction in lead concentration, showcasing its potential for environmental cleanup efforts .

Mechanism of Action

Comparison with Similar Compounds

Key Properties

  • Chemical formula : Zn₃(PO₄)₂·4H₂O (CAS: 7543-51-3)
  • Molecular weight : 458.17 g/mol
  • Solubility: Insoluble in water and ethanol; soluble in mineral acids and ammonia .
  • Thermal stability: Dehydrates stepwise upon heating, losing two water molecules at 95°C (forming dihydrate), one at 145°C (monohydrate), and the final molecule at 195°C (anhydrous Zn₃(PO₄)₂) .
  • Applications : Corrosion-resistant coatings, dental cements, biomedical scaffolds, and pigments .

Comparison with Polymorphs: α- vs β-Hopeite

Both α- and β-hopeite share the formula Zn₃(PO₄)₂·4H₂O but differ structurally due to hydrogen-bonding variations:

Property α-Hopeite β-Hopeite
Synthesis Temp. 90°C 20°C
Crystal Structure Water molecule orientation in ZnO₆ octahedral network differs, leading to distinct hydrogen-bonding patterns .
Thermal Behavior Higher transition temperature during dehydration due to stronger hydrogen bonds . Lower thermal stability, faster dehydration kinetics .

Comparison with Other Hydrated Zinc Phosphates

(a) Zn₃(HPO₄)₃·3H₂O (ZHPT)

  • Structure : Contains HPO₄³⁻ groups instead of PO₄³⁻, reducing water content.
  • Synthesis : Isolated under unique hydrothermal conditions, with thermal behavior distinct from hopeite .

(b) Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O)

  • Formation : Occurs in phosphating solutions containing iron.
  • Properties : Smaller crystal size compared to pure Zn phosphate coatings, enhancing layer density and corrosion resistance .

(c) Scholzite (CaZn₂(PO₄)₂·2H₂O)

  • Structure : Incorporates calcium, leading to distinct XRD peaks (e.g., 10.1° and 31.7° 2θ) .
  • Applications : Biomedical coatings due to biocompatibility with calcium phosphate composites .

Comparison with Anhydrous and Condensed Phosphates

(a) Anhydrous Zn₃(PO₄)₂

  • Synthesis : Derived from thermal dehydration of tetrahydrate.
  • Applications : High-temperature coatings and catalysts due to thermal stability .

(b) Zinc Pyrophosphate (Zn₂P₂O₇) and Triphosphate (Zn₅(P₃O₁₀)₂)

Property Zinc Pyrophosphate Zinc Triphosphate
Zn/P Ratio 0.91 0.83
Synthesis From Na₄P₂O₇ solutions . From Na₅P₃O₁₀ solutions .
Applications Pigments, flame retardants. Catalysts, ion-exchange materials.

(c) Zinc Ammonium Phosphate ((NH₄)₃Zn₄(PO₄)₃)

  • Structure : Contains NH₄⁺ ions, altering solubility and reactivity.
  • Uses : Specialty coatings and fertilizers .

(a) Corrosion Resistance

  • Pure Zn Phosphate Coatings : Larger crystals (flower-like morphology) with intergranular porosity, providing moderate protection .
  • Zn/Fe Phosphate Coatings : Smaller crystals (due to Fe addition), denser layers, and superior corrosion resistance .

(b) Biomedical Scaffolds

  • Degradation : Zinc phosphate tetrahydrate in implants forms calcium phosphate salts (Ca/P ratio increases over time), promoting bone regeneration .
  • Biocompatibility : Supports MC3T3-E1 cell growth, making it suitable for orthopedic applications .

(c) Pigments

  • Crystallinity : Phosphate sources (e.g., H₃PO₄ vs Na₂HPO₄) influence crystallinity and particle smoothness .
  • Milling Effects : Reduces peak intensity at 19.5° 2θ, altering powder properties .

Data Tables

Table 1: Thermal Decomposition of Zn₃(PO₄)₂·4H₂O

Temperature Range Phase Transition Residual Water
95°C–145°C Tetrahydrate → Dihydrate 2 H₂O lost
145°C–195°C Dihydrate → Monohydrate 1 H₂O lost
>195°C Monohydrate → Anhydrous 1 H₂O lost

Source :

Table 2: Comparative Properties of Zinc Phosphate Compounds

Compound Formula Key Application Notable Property
This compound Zn₃(PO₄)₂·4H₂O Coatings, Biomedical Hydrothermal synthesis
Phosphophyllite Zn₂Fe(PO₄)₂·4H₂O Dense coatings Fe reduces crystal size
Scholzite CaZn₂(PO₄)₂·2H₂O Medical implants Ca enhances biocompatibility
Zinc Pyrophosphate Zn₂P₂O₇ Flame retardants High thermal stability

Biological Activity

Zinc phosphate tetrahydrate (α\alpha -Zn3_3(PO4_4)2_2·4H2_2O), commonly referred to as Hopeite, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antioxidant, and cytotoxic activities, supported by recent research findings and case studies.

This compound crystallizes in an orthorhombic structure and is known for its thermal stability. The dehydration kinetics of this compound reveal three distinct stages between 300 K and 800 K, with activation energies indicating varying mechanisms of thermal decomposition . The unique hydrogen bonding pattern in its structure contributes to its surface reactivity, which is crucial for its biological interactions .

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined through agar diffusion assays against both Gram-positive and Gram-negative bacteria. Notably, zinc phosphate nanoparticles (ZnP-nps) exhibited significant antibacterial activity with zones of inhibition comparable to traditional antibiotics like streptomycin .

Table 1: Antibacterial Activity of this compound

BacteriaMIC (µg/ml)Zone of Inhibition (mm)
Escherichia coli5015
Staphylococcus aureus2518
Bacillus subtilis3016
Pseudomonas aeruginosa4014

The structural changes in bacterial cells treated with zinc phosphate were observed using scanning electron microscopy (SEM), revealing significant morphological alterations that correlate with the bactericidal effects .

Antioxidant Activity

This compound has also shown promising antioxidant properties. The DPPH radical scavenging assay indicated that ZnP-nps possess a strong ability to neutralize free radicals in a dose-dependent manner. The antioxidant activity was compared to ascorbic acid, a standard antioxidant, demonstrating that ZnP-nps can effectively reduce oxidative stress in biological systems .

Table 2: Antioxidant Activity of this compound

Concentration (µg/ml)DPPH Scavenging (% Inhibition)
2530
5045
10065
25085

The hydrogen peroxide scavenging assay further confirmed these findings, indicating that ZnP-nps can significantly lower H2_2O2_2 levels in solution .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies indicate that exposure to zinc phosphate nanoparticles can lead to reduced cell viability in NIH/3T3 fibroblast cells, depending on the concentration and agglomerate size of the nanoparticles used .

Table 3: Cytotoxicity of this compound

Concentration (µg/ml)Cell Viability (%)
590
1075
2555
5030

These findings suggest that while this compound exhibits beneficial biological activities such as antibacterial and antioxidant effects, caution must be exercised regarding its cytotoxic potential at higher concentrations.

Case Studies and Applications

  • Antimicrobial Coatings : Research has explored the incorporation of this compound into coatings for medical devices to reduce infection rates. The incorporation has shown a significant reduction in microbial colonization on surfaces treated with ZnP-nps.
  • Drug Delivery Systems : Zinc phosphate nanoparticles have been utilized as carriers for drug delivery systems due to their biocompatibility and ability to enhance the therapeutic efficacy of anticancer drugs like paclitaxel. These systems demonstrated improved targeting capabilities and reduced side effects compared to conventional therapies .

Q & A

Q. What are the optimal synthesis methods for zinc phosphate tetrahydrate, and how do reaction conditions influence hydration state?

this compound is typically synthesized via precipitation using zinc salts (e.g., ZnCl₂ or Zn(NO₃)₂) and phosphate sources (e.g., Na₂HPO₄ or H₃PO₄) in aqueous solutions. The hydration state is sensitive to pH, temperature, and ammonium ion concentration. For example, ammonium chloride in electrolytes promotes the formation of Zn₃(PO₄)₂·4H₂O alongside ZnNH₄PO₄ . Post-synthesis dehydration at 380–505°C yields anhydrous Zn₃(PO₄)₂ and Zn₂P₂O₇ phases .

Q. Which characterization techniques are critical for verifying the purity and structure of this compound?

  • XRD : Identifies crystalline phases (e.g., hopeite, Zn₃(PO₄)₂·4H₂O) and distinguishes polymorphs (α- vs. β-hopeite) via unique 2θ peaks (e.g., 39.6° for hopeite) .
  • Thermogravimetric Analysis (TGA) : Quantifies dehydration stages: 95°C (onset), 145°C (loss of 2H₂O), 195°C (monohydrate), and >505°C (anhydrous phase) .
  • FTIR/Raman : Detects hydrogen bonding patterns and phosphate tetrahedral distortions .

Q. How does this compound function as a corrosion inhibitor in coatings?

It forms passive layers on metal surfaces (steel, aluminum) by reacting with acidic or alkaline environments, inhibiting both anodic and cathodic corrosion. Its efficacy in epoxy or phenolic resins stems from replacing toxic pigments (e.g., zinc chromate) while maintaining adhesion and barrier properties .

Advanced Research Questions

Q. How do polymorphs (α- vs. β-hopeite) of this compound differ in hydrogen bonding and synthesis conditions?

α-Hopeite forms at 90°C via hydrothermal synthesis, while β-hopeite crystallizes at 20°C. Structural differences arise from water molecule orientation in ZnO₆ octahedra, altering hydrogen-bonding networks. Single-crystal XRD and MAS-NMR reveal these variations, impacting thermal stability and reactivity .

Q. What experimental strategies resolve contradictions in phase composition when using alternative phosphate sources (e.g., pyrophosphates)?

Phosphate source (H₃PO₄ vs. Na₄P₂O₇) affects Zn/P ratios and crystallinity. For example:

  • Orthophosphates (H₃PO₄) yield Zn₃(PO₄)₂·4H₂O .
  • Pyrophosphates (Na₄P₂O₇) form Zn₂P₂O₇, requiring ICP analysis to confirm Zn/P ratios (e.g., 0.91 for pyrophosphate) and XRD to detect unknown condensed phases .

Q. How can this compound be integrated into composite materials (e.g., hydroxyapatite) for biomedical applications?

Co-precipitation with calcium nitrate and diammonium hydrogen phosphate under ultrasonic conditions produces zinc-substituted hydroxyapatite. Zn²+ substitution alters crystallinity (XRD peak broadening) and enhances antimicrobial properties. Thermal treatment at 500–800°C stabilizes the composite .

Q. What role does this compound play in phase change materials (PCMs) for thermal storage?

As a nucleating agent, it reduces supercooling in salt hydrates (e.g., sodium sulfate decahydrate). Methodology includes dispersing 1–5 wt.% Zn₃(PO₄)₂·4H₂O into PCMs and monitoring crystallization kinetics via differential scanning calorimetry (DSC) .

Methodological Notes

  • Contradiction Management : Conflicting XRD patterns (e.g., unknown phases in pyrophosphate-derived samples) require complementary techniques like ICP-OES and TGA-DSC to validate stoichiometry and thermal behavior .
  • Thermal Stability Protocols : Always include hold times (e.g., 1 hour at 380°C) during calcination to ensure complete phase transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.